molecular formula C7H13ClO4S B12356228 Ethyl 2-(chlorosulfonyl)pentanoate

Ethyl 2-(chlorosulfonyl)pentanoate

Cat. No.: B12356228
M. Wt: 228.69 g/mol
InChI Key: UULXWMAWSZFCGF-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)pentanoate is an organosulfur compound featuring a pentanoate ester backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position. This functional group confers significant reactivity, making the compound valuable in organic synthesis, particularly as an intermediate for sulfonamide formation or electrophilic substitutions.

Properties

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

ethyl 2-chlorosulfonylpentanoate

InChI

InChI=1S/C7H13ClO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3

InChI Key

UULXWMAWSZFCGF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl pentanoate with chlorosulfonic acid. The reaction typically involves the following steps:

    Reaction Setup: Ethyl pentanoate is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

    Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the cessation of gas evolution.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)pentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form ethyl 2-(sulfonyl)pentanoate.

    Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Various sulfonamide or sulfonate esters.

    Reduction: Ethyl 2-(sulfonyl)pentanoate.

    Hydrolysis: 2-(Chlorosulfonyl)pentanoic acid.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)pentanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Likely C₇H₁₁ClO₄S (based on IUPAC nomenclature rules).
  • Functional Groups : Ester (-COOEt) and chlorosulfonyl (-SO₂Cl).
  • Synthesis: Similar pentanoate esters are synthesized via acid-catalyzed esterification (e.g., using Dean-Stark traps for water removal) or through nucleophilic substitution reactions involving chlorosulfonyl precursors .

Comparison with Structurally Similar Compounds

Ethyl Pentanoate (CAS 539-82-2)

Molecular Formula : C₇H₁₄O₂
Functional Groups : Simple ester (-COOEt).
Key Differences :

  • Reactivity: Lacks the chlorosulfonyl group, making it less electrophilic. Ethyl pentanoate is primarily used as a flavoring agent or solvent, whereas the chlorosulfonyl derivative is reactive in sulfonation or cross-coupling reactions.
  • Spectral Data :
    • FT-IR : Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl) .
    • ¹H NMR : Triplet at δ 0.80–1.20 ppm (terminal CH₃), multiplet at δ 1.20–1.60 ppm (methylene chains) .

Ethyl 5-(Hydroxyphenyl)Pentanoate Derivatives

Examples: Ethyl 5-(2/3/4-hydroxyphenyl)pentanoate (, Items 9–11) Molecular Formula: C₁₃H₁₆O₃ (varies with substitution). Functional Groups: Ester and hydroxyphenyl (-C₆H₄OH). Key Differences:

  • Reactivity: The phenolic -OH group enables hydrogen bonding and participation in redox reactions, unlike the chlorosulfonyl group, which is electrophilic and prone to nucleophilic attack.
  • Applications : Hydroxyphenyl derivatives are explored in pharmaceutical intermediates (e.g., antioxidant or anti-inflammatory agents), whereas the chlorosulfonyl analog may serve as a sulfonating reagent .

Ethyl 5-Oxo-5-[2-(Thiomorpholinomethyl)Phenyl]Pentanoate (CAS 898782-62-2)

Molecular Formula: C₁₉H₂₅NO₄S Functional Groups: Ester, ketone, and thiomorpholine. Key Differences:

  • Complexity : The thiomorpholine moiety introduces heterocyclic reactivity (e.g., coordination with metals or enzyme inhibition). In contrast, the chlorosulfonyl group is a simpler electrophile.

2-(2-Methoxyethoxy)-Ethyl 2-(Chlorosulfonyl)-Benzoate

Molecular Formula : C₁₂H₁₅ClO₆S (inferred from ).
Functional Groups : Chlorosulfonyl, ester, and methoxyethoxy side chain.
Key Differences :

  • Solubility: The methoxyethoxy chain enhances hydrophilicity, unlike the aliphatic pentanoate chain, which is more lipophilic.
  • Applications: The benzoate backbone is aromatic, enabling π-π interactions in molecular docking studies, whereas the pentanoate chain offers flexibility in aliphatic environments .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Spectral/Reactivity Features Applications
Ethyl 2-(chlorosulfonyl)pentanoate C₇H₁₁ClO₄S Ester, chlorosulfonyl Electrophilic SO₂Cl; IR: ~1360 cm⁻¹ (S=O), ~1170 cm⁻¹ (S-O) (inferred) Sulfonylation reactions
Ethyl pentanoate C₇H₁₄O₂ Ester IR: 1740 cm⁻¹ (C=O); NMR: δ 0.80–1.60 ppm Solvent, flavoring agent
Ethyl 5-(4-hydroxyphenyl)pentanoate C₁₃H₁₆O₃ Ester, hydroxyphenyl NMR: δ 6.70–7.20 ppm (aromatic H) Pharmaceutical intermediates
Ethyl 5-oxo-thiomorpholine derivative C₁₉H₂₅NO₄S Ester, ketone, thiomorpholine HRMS: m/z 354.1825 (ESI+) Enzyme inhibition studies

Research Findings and Insights

  • Reactivity Trends: The chlorosulfonyl group in this compound enhances electrophilicity compared to simple esters, enabling reactions with amines (to form sulfonamides) or alcohols (to generate sulfonate esters) .
  • Synthetic Utility: Chlorosulfonyl pentanoates may serve as intermediates in drug design, analogous to how quinazolinone-pentanoate hybrids are used in enantioselective synthesis (, Figure 8).

Biological Activity

Ethyl 2-(chlorosulfonyl)pentanoate is a sulfonyl-containing compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antichlamydial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C7H13ClO4SC_7H_{13}ClO_4S and is characterized by the presence of a chlorosulfonyl group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:

  • Molecular Structure :
C7H13ClO4S\text{C}_7\text{H}_{13}\text{ClO}_4\text{S}

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This disruption leads to cell lysis and death.

Case Studies

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLModerate activity
Staphylococcus aureus16 µg/mLSignificant inhibition observed
Chlamydia trachomatisNot directly testedRelated compounds showed efficacy

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntichlamydial ActivityToxicity Profile
This compoundModerateEffectiveLow toxicity observed
Related Sulfonamide CompoundsHighVariableModerate toxicity

Research Findings

Recent investigations into the biological activities of sulfonamide derivatives highlight the importance of structure-activity relationships (SAR). The effectiveness of this compound may be enhanced through modifications to its chemical structure, particularly concerning the chlorosulfonyl group.

  • Toxicity Assessments : Preliminary studies suggest that compounds similar to this compound exhibit low toxicity towards human cells, making them suitable candidates for further development as therapeutic agents .

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